molecular formula C20H17N3O4S B11100912 methyl 4-[(E)-{[4-(pyridin-2-ylsulfamoyl)phenyl]imino}methyl]benzoate

methyl 4-[(E)-{[4-(pyridin-2-ylsulfamoyl)phenyl]imino}methyl]benzoate

Cat. No.: B11100912
M. Wt: 395.4 g/mol
InChI Key: XDVJUORBADCJQE-UHFFFAOYSA-N
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Description

METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE is a complex organic compound with a unique structure that includes a pyridylamino group, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base formation, where an aldehyde reacts with an amine to form an imine. This reaction is often carried out in the presence of a catalyst such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine to the corresponding amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C20H17N3O4S/c1-27-20(24)16-7-5-15(6-8-16)14-22-17-9-11-18(12-10-17)28(25,26)23-19-4-2-3-13-21-19/h2-14H,1H3,(H,21,23)

InChI Key

XDVJUORBADCJQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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